molecular formula C13H19N3O B1425524 N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide CAS No. 1016780-05-4

N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide

Cat. No. B1425524
CAS RN: 1016780-05-4
M. Wt: 233.31 g/mol
InChI Key: AAZWKAPUIFMKEH-UHFFFAOYSA-N
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Description

“N’-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide” is a chemical compound with the CAS Number: 1016780-05-4 . It has a molecular weight of 233.31 . The IUPAC name for this compound is N’-hydroxy-2-(1-piperidinylmethyl)benzenecarboximidamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19N3O/c14-13(15-17)12-7-3-2-6-11(12)10-16-8-4-1-5-9-16/h2-3,6-7,13H,1,4-5,8-10,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives, including compounds like “N’-hydroxy-2-(piperidin-1-ylmethyl)benzenecarboximidamide”, have been investigated for their potential anticancer properties. For instance, certain N-(piperidine-4-yl) benzamide compounds have shown cytotoxic effects against cancer cells, with modifications to the piperidine ring influencing the level of activity .

Antiviral and Antimicrobial Applications

These compounds also exhibit antiviral and antimicrobial activities. Their structural features, such as the presence of a piperidine nucleus, contribute to their pharmacophoric properties, making them valuable in the development of new therapeutic agents against various viral and bacterial infections .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic effects of piperidine derivatives make them candidates for the treatment of pain and inflammation-related conditions. Their mechanism of action often involves modulation of specific receptors or enzymes involved in the inflammatory process .

Neuroprotective Applications

Some piperidine derivatives have shown promise as neuroprotective agents, potentially useful in conditions like Alzheimer’s disease. They may work by inhibiting enzymes such as acetylcholinesterase, which is involved in the progression of neurodegenerative diseases .

Antipsychotic and Anticoagulant Applications

These compounds may also serve as antipsychotic agents, affecting neurotransmitter systems in the brain. Additionally, some have anticoagulant properties, which could be beneficial in preventing blood clots .

Future Directions

“N’-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide” is a versatile chemical compound used in various scientific research applications . Its unique properties and structure make it a promising material for studies in fields like medicine, catalysis, and materials science.

properties

IUPAC Name

N'-hydroxy-2-(piperidin-1-ylmethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-13(15-17)12-7-3-2-6-11(12)10-16-8-4-1-5-9-16/h2-3,6-7,17H,1,4-5,8-10H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZWKAPUIFMKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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